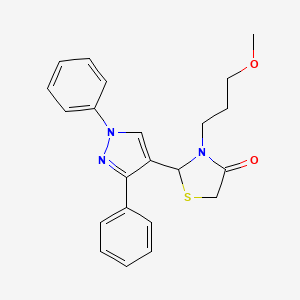
2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, featuring a pyrazole ring fused with a thiazolidinone moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones, such as acetylacetone, under acidic or basic conditions.
Thiazolidinone Formation: The thiazolidinone ring is formed by the cyclization of a thiourea derivative with an α-halo ketone or aldehyde.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the thiazolidinone derivative under suitable conditions, often using a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone moiety, potentially yielding dihydropyrazole or dihydrothiazolidinone derivatives.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, under basic conditions using potassium carbonate or sodium hydride.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrazole, dihydrothiazolidinone derivatives.
Substitution Products: Various alkyl or aryl substituted derivatives.
科学研究应用
Chemistry
In chemistry, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens. Its ability to inhibit microbial growth makes it a candidate for developing new antibiotics.
Medicine
In medicinal research, the compound is investigated for its anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells and reduce inflammation, making it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation.
作用机制
The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), reducing inflammation.
Anticancer Action: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antimicrobial Action: The compound disrupts the cell membrane integrity of microbes, leading to cell lysis and death.
相似化合物的比较
Similar Compounds
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one: Lacks the methoxypropyl group, which may affect its biological activity.
3-(3-methoxypropyl)-1,3-thiazolidin-4-one: Lacks the pyrazole ring, potentially reducing its efficacy in certain applications.
1,3-diphenyl-1H-pyrazol-4-yl derivatives: These compounds may have similar anti-inflammatory and anticancer properties but differ in their overall activity profile due to the absence of the thiazolidinone moiety.
Uniqueness
The presence of both the pyrazole and thiazolidinone rings in 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one imparts unique biological activities that are not observed in compounds lacking either of these structural features. The methoxypropyl group further enhances its solubility and bioavailability, making it a more effective candidate for pharmaceutical applications.
属性
分子式 |
C22H23N3O2S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
2-(1,3-diphenylpyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23N3O2S/c1-27-14-8-13-24-20(26)16-28-22(24)19-15-25(18-11-6-3-7-12-18)23-21(19)17-9-4-2-5-10-17/h2-7,9-12,15,22H,8,13-14,16H2,1H3 |
InChI 键 |
RVMCCWJZSSYSIV-UHFFFAOYSA-N |
规范 SMILES |
COCCCN1C(SCC1=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



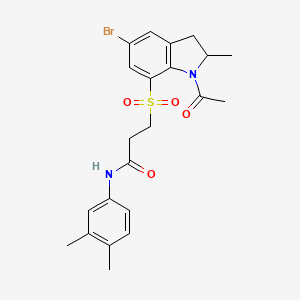
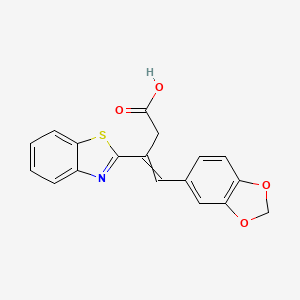
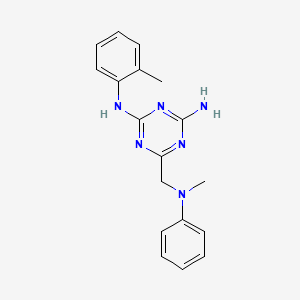
![N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-4-(quinolin-8-ylsulfanylmethyl)benzamide](/img/structure/B10805490.png)
![4-(2-Amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzonitrile](/img/structure/B10805493.png)
![5-[(3-Hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10805495.png)
![[2-(2,6-Dichloroanilino)-2-oxoethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate](/img/structure/B10805511.png)
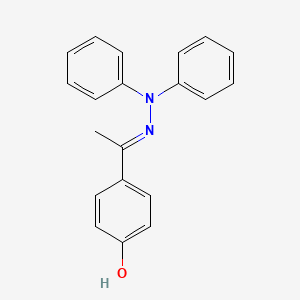
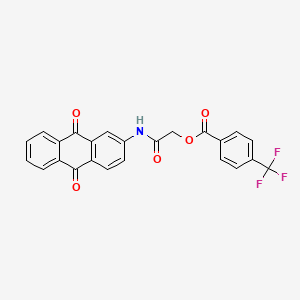
![2,2-diphenyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B10805537.png)
![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate](/img/structure/B10805542.png)
![methyl 4-[[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoate](/img/structure/B10805549.png)
![N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10805550.png)
